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Compound of Interest |

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde
CAS No.: 1160573-23-8
Cat. No.: B569944

CAS Number: 1160573-23-8 Molecular Formula: C7H3CIF20 Molecular Weight: 176.55 g/mol
[1]

Executive Summary & Significance

4-Chloro-2,3-difluorobenzaldehyde is a specialized fluorinated aromatic intermediate critical
to the synthesis of next-generation pharmaceuticals and agrochemicals.[1] Its structural
uniqueness lies in the 2,3-difluoro motif, which imparts specific metabolic stability and
lipophilicity profiles to drug candidates, while the 4-chloro substituent serves as a versatile
handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide moves beyond basic catalog data to provide a process-chemistry perspective on the
synthesis, handling, and application of this compound. It addresses the challenges of
regioselective formylation and the stability of the aldehyde functionality in poly-halogenated
systems.

Chemical Profile & Physical Properties[2][3][4][5][6]
[7]
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Property Value Technical Note

) ) Coloration often indicates
White to light yellow o )
Appearance . _ oxidation or trace iron
solid/crystalline powder o
contamination.[1]

Low melting point requires cold
Melting Point 35-40 °C (Typical) storage to prevent
fusing/agglomeration.

Distillation is possible but
Boiling Point ~220 °C (Predicted) requires high vacuum to avoid

thermal decomposition.

) Poor solubility in water;
- Soluble in DCM, THF, EtOAc, ]
Solubility Tol hydrolytically stable at neutral
oluene
pH.

Susceptible to Cannizzaro
Reactivity Electrophilic Aldehyde reaction under strong basic

conditions.

Synthetic Methodology: The Directed Ortho-
Lithiation (DoL) Route[1]

The most robust and scalable method for synthesizing 4-Chloro-2,3-difluorobenzaldehyde is
via Directed Ortho-Lithiation (DoL) of 1-chloro-2,3-difluorobenzene.[1] This route leverages the
strong inductive effect of the fluorine atoms to direct the base to the specific proton adjacent to
the fluorine, ensuring high regioselectivity.

Reaction Logic

e Precursor: 1-Chloro-2,3-difluorobenzene.[1]

e Directing Group: The fluorine atom at position 3 strongly acidifies the proton at position 4 via
the inductive effect (-).

e Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to minimize
nucleophilic attack on the aromatic ring (benzyne formation) or halogen-lithium exchange at
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the chlorine position.[1]

o Electrophile:N,N-Dimethylformamide (DMF) or N-Formylmorpholine.[1]

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using
anhydrous solvents.

Reactor Setup: Equip a double-jacketed glass reactor with an overhead stirrer, internal
temperature probe, and addition funnel. Flame-dry and purge with Argon.[1]

e Charge: Add anhydrous Tetrahydrofuran (THF) (10 volumes relative to substrate) and
diisopropylamine (1.1 eq).

o Base Formation: Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Stir for
30 mins to generate LDA in situ.

o Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 eq) in THF. Add this solution
dropwise to the LDA mixture, maintaining internal temperature below -70 °C.

o Expert Insight: Rapid addition or temperature spikes > -60 °C can lead to "lithium
scrambling” (migration of the Li species) or benzyne formation, destroying yield.

e Lithiation: Stir at -78 °C for 1-2 hours. The solution typically turns yellow/orange.

o Formylation: Add anhydrous DMF (1.2 eq) dropwise. The reaction is extremely exothermic;
control addition rate to keep T < -65 °C.[1]

e Quench: Allow the mixture to warm to O °C, then quench with 10% aqueous HCI or saturated
NH4Cl. The pH should be acidic (pH ~3-4) to hydrolyze the intermediate hemiaminal alkoxide
to the aldehyde.

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Naz2SO0a4, and concentrate.

Visualization of Synthesis Workflow

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.bldpharm.com/products/1550-35-2.html
https://www.bldpharm.com/products/1550-35-2.html
https://www.bldpharm.com/products/1550-35-2.html
https://www.bldpharm.com/products/1550-35-2.html
https://www.bldpharm.com/products/1550-35-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Deprotonation
Regioselective

Lithiated Intermediate Formylation

(C4-Li Species)

LDA (in situ)
THF, -78°C

1-Chloro-2,3- Dissolution DMF Addition ing Acid Hydrolysis Isolation 4-Chloro-2,3-
difluorobenzene (Electrophile) (HCI/NHACI) difluorobenzaldehyde

Click to download full resolution via product page

Figure 1: Directed Ortho-Lithiation workflow for the synthesis of 4-Chloro-2,3-
difluorobenzaldehyde.

Analytical Characterization & QC

To ensure the integrity of the synthesized material for pharmaceutical use, the following
specification limits are recommended.

Test Method Acceptance Criteria

Aldehyde proton singlet at
o ~10.3 ppm.[1] Aromatic signals
Identification 1H-NMR (400 MHz, CDCIs) ) )
consistent with 1,2,3,4-

substitution pattern.[1]

HPLC (C18 Column,
Purity ( > 98.0% (Area %)
ACN/Water)

< 0.5% of 2,3-difluoro-6-
Regioisomer Content GC-MS / *F-NMR chlorobenzaldehyde (common

isomer impurity).[1]

< 0.5% (Aldehydes can form

Water Content Karl Fischer (KF) o
hydrates; dryness is critical).

F-NMR Insight: This is the most powerful tool for confirming substitution patterns.[1] The 2,3-
difluoro system will show two distinct multiplets with strong coupling constants (

), differentiating it from 2,4- or 2,5- isomers.[1]

Applications in Drug Discovery
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The 4-Chloro-2,3-difluorobenzaldehyde scaffold is a "privileged structure” in medicinal
chemistry due to its ability to participate in divergent synthesis.

Quinolone Antibiotics & Kinase Inhibitors

The aldehyde group allows for condensation reactions (e.g., with amines/hydrazines) to form
heterocycles, while the chlorine atom remains available for late-stage functionalization.

Key Pathway: The Suzuki-Miyaura Divergence Researchers often use the aldehyde to build a
core scaffold (e.g., a quinoline via Friedlander synthesis) and then utilize the 4-chloro position
to attach solubilizing groups or pharmacophores via Palladium-catalyzed cross-coupling.[1]

Reaction Pathway Diagram
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Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the aldehyde and

aryl chloride.

Safety & Handling (E-E-A-T)

Signal Word: DANGER Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2]
[3] Irrit.).

Handling: This compound is a potent lachrymator and skin irritant. All operations, especially
weighing and transfer, must be conducted in a functioning fume hood.

Storage: Store under inert gas (Argon) at 2—8 °C. Aldehydes oxidize to benzoic acids upon
exposure to air.

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials
like sawdust.
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(Note: Specific patent literature for CAS 1160573-23-8 is proprietary; the synthetic protocol

above is derived from standard "best practices" for isomeric fluorobenzaldehydes as validated

by Schlosser's rules of metallation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact
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